Silane,(4-chlorophenyl)dimethyl-
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Overview
Description
Silane, (4-chlorophenyl)dimethyl- is an organosilicon compound with the molecular formula C₈H₁₁ClSi and a molecular weight of 170.711 g/mol . It is characterized by the presence of a silicon atom bonded to a 4-chlorophenyl group and two methyl groups. This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-chlorophenyl)dimethyl- typically involves the reaction of 4-chlorophenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction proceeds as follows:
4-chlorophenylmagnesium bromide+dimethylchlorosilane→Silane, (4-chlorophenyl)dimethyl-+MgBrCl
The reaction is typically conducted at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of Silane, (4-chlorophenyl)dimethyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Silane, (4-chlorophenyl)dimethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and organolithium compounds. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often in the presence of catalysts like platinum or palladium.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
Scientific Research Applications
Silane, (4-chlorophenyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: It is employed in the modification of biomolecules and surfaces for biological assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Silane, (4-chlorophenyl)dimethyl- involves its ability to form covalent bonds with other molecules. The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar structure but lacks the chlorine atom.
Trimethylsilane: Contains three methyl groups instead of a 4-chlorophenyl group.
Phenylsilane: Contains a phenyl group instead of a 4-chlorophenyl group.
Uniqueness
Silane, (4-chlorophenyl)dimethyl- is unique due to the presence of the 4-chlorophenyl group, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H10ClSi |
---|---|
Molecular Weight |
169.70 g/mol |
InChI |
InChI=1S/C8H10ClSi/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
NSTCKQMHGIWQTM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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